2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine

CAS No.: 708-46-3

Cat. No.: VC7995581

Molecular Formula: C5H4ClF3N4

Molecular Weight: 212.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708-46-3 |

|---|---|

| Molecular Formula | C5H4ClF3N4 |

| Molecular Weight | 212.56 g/mol |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |

| Standard InChI | InChI=1S/C5H4ClF3N4/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h10H2,(H2,11,12,13) |

| Standard InChI Key | VKQHUGOEOGTPAI-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N |

| Canonical SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

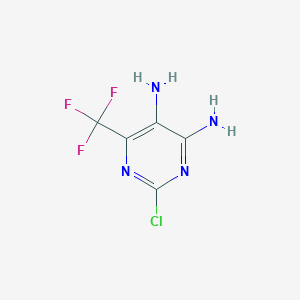

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound belonging to the pyrimidine family. Its molecular formula is C₅H₄ClF₃N₄, with a molecular weight of 212.56 g/mol . The structure features a pyrimidine ring substituted with chlorine at position 6, a trifluoromethyl group at position 2, and amino groups at positions 4 and 5 (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClF₃N₄ | |

| Molecular Weight | 212.56 g/mol | |

| SMILES | C1(=C(N=C(N=C1Cl)C(F)(F)F)N)N | |

| InChIKey | ZJMHKSNURAZUDJ-UHFFFAOYSA-N | |

| CAS Registry Number | 709-57-9 |

Spectroscopic and Computational Data

The compound’s 3D conformation and electronic properties have been computationally modeled. Its topological polar surface area (TPSA) is 63.83 Ų, indicative of moderate hydrogen-bonding capacity, while the logP value of 1.53 suggests moderate lipophilicity . Rotatable bond counts (2) and hydrogen bond donor/acceptor counts (2/4) further characterize its pharmacokinetic potential .

Synthetic Methodologies

Chlorination of Hydroxypyrimidine Precursors

A patented method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). The reaction proceeds at 90–110°C for 4–8 hours, yielding 2,4-diamino-6-chloropyrimidine intermediates . Subsequent trifluoromethylation steps introduce the -CF₃ group, though specific protocols for this transformation remain proprietary.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| DAHP:POCl₃ Ratio | 3.5:1 (w/w) | 82% | |

| Temperature | 105°C | – | |

| Quenching Agent | Ethanol | – | |

| Neutralization Agent | Ammonia Water | – |

Physicochemical and Stability Profiles

Solubility and Thermal Stability

The compound exhibits limited aqueous solubility due to its aromatic and halogenated groups. It is stable under dry, cool storage conditions (2–8°C), with degradation observed above 150°C .

Spectroscopic Fingerprints

-

IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹).

-

NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm) .

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictogram | Exclamation Mark | |

| Precautionary Measures | P261, P264, P270 | |

| Storage Conditions | Sealed, 2–8°C |

Environmental and Disposal Considerations

Waste containing this compound must be treated as hazardous. Incineration with scrubbers is recommended to prevent HCl and HF emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume